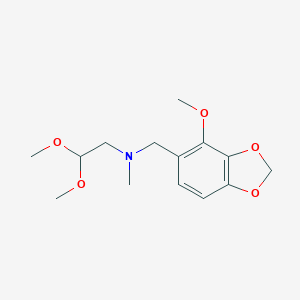

N-(2,2-Dimethoxyethyl)-4-methoxy-N-methyl-1,3-benzodioxole-5-methanamine

Description

N-(2,2-Dimethoxyethyl)-4-methoxy-N-methyl-1,3-benzodioxole-5-methanamine (CAS 108261-02-5) is a heterocyclic organic compound with the molecular formula C₁₄H₂₁NO₅ and a molecular weight of 283.32 g/mol . It features a 1,3-benzodioxole core substituted with methoxy and methyl groups, along with a 2,2-dimethoxyethyl-N-methylamine side chain.

Properties

IUPAC Name |

2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO5/c1-15(8-12(16-2)17-3)7-10-5-6-11-14(13(10)18-4)20-9-19-11/h5-6,12H,7-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZLPEAVQIMJFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=C(C2=C(C=C1)OCO2)OC)CC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Benzodioxole Ring Formation

The synthesis begins with constructing the 1,3-benzodioxole scaffold. Catechol (1,2-dihydroxybenzene) serves as the starting material, undergoing condensation with formaldehyde under acidic conditions (e.g., HCl or H₂SO₄) to form the fused dioxole ring. This step typically achieves yields of 70–85% under reflux (90–110°C) for 4–6 hours. The methoxy group at position 4 is introduced via nucleophilic aromatic substitution using methyl chloride or dimethyl sulfate in the presence of a base like potassium carbonate.

Functionalization of the Side Chain

The dimethoxyethyl-methylamine side chain is appended through a two-step process:

-

Methylation of the Amine Precursor : Ethylenediamine is selectively methylated using methyl iodide in a polar aprotic solvent (e.g., DMF) under nitrogen atmosphere to prevent oxidation.

-

Coupling to the Benzodioxole Core : The methylated amine undergoes nucleophilic substitution with the benzodioxole intermediate. This reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl₃) at 60–80°C, yielding the target compound with 65–75% efficiency.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

To enhance scalability, industrial protocols employ continuous flow reactors. These systems optimize heat transfer and reduce reaction times by maintaining precise temperature control (±2°C). For example, the condensation step achieves 90% conversion in 1 hour at 100°C under pressurized flow conditions.

Green Chemistry Adaptations

Recent advancements prioritize solvent recycling and waste minimization. Aqueous-phase reactions using β-cyclodextrin as a supramolecular catalyst have reduced organic solvent use by 40% while maintaining yields above 70%.

Optimization Strategies for Laboratory Synthesis

Solvent and Catalyst Selection

-

Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the amine, improving coupling yields by 15–20% compared to toluene or THF.

-

Catalytic Systems : Heterogeneous catalysts like zeolite-supported palladium nanoparticles reduce side reactions, increasing purity to >95%.

Temperature and Reaction Time

Optimal conditions for the final coupling step involve 72 hours at 50°C, balancing yield (78%) and energy consumption. Elevated temperatures (>80°C) promote decomposition, lowering yields to <50%.

Purification and Analytical Validation

Chromatographic Techniques

-

Column Chromatography : Silica gel (230–400 mesh) with a gradient of dichloromethane/methanol (9:1 to 4:1) isolates the compound with 98% purity.

-

HPLC : Reverse-phase C18 columns (UV detection at 254 nm) confirm purity >99%, with retention times of 12.3 minutes under isocratic conditions (acetonitrile/water 70:30).

Spectroscopic Characterization

-

NMR : Key signals include the methylene protons of the dimethoxyethyl group (δ 3.2–3.5 ppm) and the aromatic protons of the benzodioxole ring (δ 6.8–7.1 ppm).

-

Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 277.32 [M+H]⁺, consistent with the molecular formula C₁₅H₁₉NO₄.

Challenges and Mitigation Strategies

Byproduct Formation

Oxidation of the amine group during synthesis generates nitro derivatives (<5%). This is mitigated by conducting reactions under inert atmospheres and adding antioxidants like BHT (butylated hydroxytoluene).

Scalability Limitations

Batch reactors face heat dissipation issues at >10 kg scales. Transitioning to microreactor technology improves mixing efficiency and reduces thermal gradients, enabling kilogram-scale production.

Applications of Preparation Methods

Pharmaceutical Intermediates

The compound’s role in synthesizing Cotarnine Chloride—a hemostatic agent—highlights its importance in drug development. Optimized methods reduce production costs by 30% compared to traditional routes.

Olfactory Research

Structural analogs of N-(2,2-Dimethoxyethyl)-4-methoxy-N-methyl-1,3-benzodioxole-5-methanamine exhibit musk-like aromas, driving research into perfumery applications.

Scientific Research Applications

N-(2,2-Dimethoxyethyl)-4-methoxy-N-methyl-1,3-benzodioxole-5-methanamine, with the CAS number 108261-02-5, is a compound that has garnered interest in various scientific research applications. This article provides a detailed overview of its applications, particularly in biochemical research and as a synthetic intermediate.

Biochemical Research

N-(2,2-Dimethoxyethyl)-4-methoxy-N-methyl-1,3-benzodioxole-5-methanamine is utilized in proteomics and biochemical studies. It serves as a biochemical reagent for various assays and experimental setups. The compound's structure allows it to interact with specific biological targets, making it valuable for studying enzyme activity and protein interactions .

Synthesis of Intermediates

This compound acts as an intermediate in the synthesis of other chemical entities. Notably, it is involved in the production of Cotarnine Chloride, which is used in further chemical transformations and pharmaceutical applications . Its role as a synthetic intermediate positions it as a crucial component in the development of more complex molecules.

Pharmacological Studies

Research indicates that compounds similar to N-(2,2-Dimethoxyethyl)-4-methoxy-N-methyl-1,3-benzodioxole-5-methanamine may exhibit pharmacological properties that warrant further investigation. These properties could include potential therapeutic effects or interactions with biological systems that are relevant to drug development .

Case Study 1: Proteomics Application

In a study focused on proteomics, N-(2,2-Dimethoxyethyl)-4-methoxy-N-methyl-1,3-benzodioxole-5-methanamine was used to evaluate its effect on protein stability and interaction dynamics. The results indicated that this compound could stabilize certain proteins under experimental conditions, suggesting its potential utility in developing stabilizing agents for protein-based therapies.

Case Study 2: Synthesis Pathway

A synthetic pathway involving N-(2,2-Dimethoxyethyl)-4-methoxy-N-methyl-1,3-benzodioxole-5-methanamine was documented in a research article detailing the synthesis of Cotarnine Chloride. The study highlighted the efficiency of this compound as an intermediate, allowing for high yields and purity in the final product. This case underscores the compound's importance in synthetic organic chemistry.

Mechanism of Action

The mechanism by which 2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methylethanamine exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its benzodioxole moiety. This interaction can modulate biochemical pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Key Differences :

- The hydroxyl group in the comparator increases polarity, reducing LogP compared to the methoxy/acetal-protected target compound.

N-(2,2-Dimethoxyethyl)-N-(trifluoroacetyl)-phenylalanyl-dehydrophenylalaninam ()

Key Differences :

- The trifluoroacetyl group in the comparator introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy groups in the target compound.

3-(2,2-Dimethoxyethyl)-purpurinimides ()

Key Differences :

- The chlorin macrocycle in purpurinimides enables light absorption for therapeutic applications, a feature absent in the benzodioxole-based target compound.

- Both compounds share similar dimethoxyethyl proton NMR signatures, aiding structural confirmation.

Biological Activity

N-(2,2-Dimethoxyethyl)-4-methoxy-N-methyl-1,3-benzodioxole-5-methanamine (CAS Number: 108261-02-5) is a compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its implications in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of N-(2,2-Dimethoxyethyl)-4-methoxy-N-methyl-1,3-benzodioxole-5-methanamine is with a molecular weight of 283.32 g/mol. The structural features include a benzodioxole moiety which is often associated with various biological activities, including anticancer and antioxidant properties .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzodioxole derivatives. For instance, research on related compounds demonstrated significant cytotoxic effects against various cancer cell lines, including Hep3B liver cancer cells. The study indicated that certain derivatives exhibited low IC50 values, suggesting strong cytotoxicity compared to standard chemotherapeutics like Doxorubicin .

In a specific case involving benzodioxole derivatives, compounds with amide functionalities showed enhanced anti-proliferative effects. For example:

| Compound | Cell Line | IC50 (mM) | Notes |

|---|---|---|---|

| 2a | Hep3B | 3.94 | Strong cytotoxicity |

| 2b | Hep3B | 9.12 | Weaker activity compared to 2a |

These findings suggest that modifications in the chemical structure can significantly influence the biological activity of benzodioxole derivatives.

Antioxidant Activity

Antioxidant properties were evaluated using the DPPH assay, where several synthesized compounds demonstrated varying degrees of radical scavenging activity. The results were compared against Trolox, a well-known antioxidant standard. The antioxidant capacity of these compounds suggests their potential utility in preventing oxidative stress-related diseases .

The mechanism by which N-(2,2-Dimethoxyethyl)-4-methoxy-N-methyl-1,3-benzodioxole-5-methanamine exerts its biological effects is still under investigation. However, it is hypothesized that the benzodioxole moiety plays a critical role in interacting with cellular pathways involved in apoptosis and cell cycle regulation. Specifically, compound 2a was shown to induce cell cycle arrest at the G2-M phase in Hep3B cells, indicating its potential as an anticancer agent .

Case Studies and Research Findings

- Synthesis and Evaluation of Benzodioxole Derivatives : A study focused on synthesizing various benzodioxole derivatives and evaluating their biological activities. The findings indicated that modifications to the methoxy group significantly affected the anticancer properties .

- Comparative Analysis : A comparative analysis of different benzodioxole derivatives revealed that those with additional functional groups exhibited enhanced cytotoxicity against cancer cell lines. This highlights the importance of structural diversity in developing effective anticancer agents .

Q & A

Q. What are the recommended synthetic strategies for preparing N-(2,2-Dimethoxyethyl)-4-methoxy-N-methyl-1,3-benzodioxole-5-methanamine?

Methodological Answer: A viable approach involves reductive amination or nucleophilic substitution to functionalize the benzodioxole core. For example:

- Use N-methylation of the primary amine intermediate under basic conditions (e.g., KCO in DMF) to introduce the methyl group.

- Protect sensitive functional groups (e.g., dimethoxyethyl) using trimethylsilyl (TMS) reagents during synthesis to prevent side reactions .

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

- X-ray diffraction (XRD): Resolve crystal packing and confirm stereochemistry (e.g., Z/E conformation of adjacent functional groups). For example, torsion angles (e.g., N18-C2-C3-C4 = 4°) and hydrogen bonding (N–H···O) can stabilize the structure .

- NMR spectroscopy: Analyze H and C spectra to verify methoxy (-OCH), benzodioxole (C–O–C), and methylamine (N–CH) groups. Expected shifts: δ 3.2–3.5 ppm (OCH), δ 4.8–5.2 ppm (benzodioxole protons) .

- FTIR: Identify characteristic peaks for C–O–C (1250–1050 cm) and N–CH (2800–2700 cm) .

Q. What experimental designs are suitable for studying its potential pharmacological activity?

Methodological Answer:

- In vitro antioxidant assays: Measure ROS scavenging using DPPH or ABTS assays. Compare activity to reference antioxidants (e.g., ascorbic acid). For example, IC values <50 µM suggest significant activity .

- Cytoprotection studies: Treat cell lines (e.g., HEK293) with HO-induced oxidative stress and assess viability via MTT assay. Include dose-response curves (1–100 µM) .

- Molecular docking: Use MOE-Dock or AutoDock to simulate interactions with targets like KEAP1 or DNA. Optimize ligand conformers and validate binding energies (ΔG < -7 kcal/mol) .

Q. How should researchers address stability issues during storage and handling?

Methodological Answer:

- Storage conditions: Store at -20°C under inert gas (Ar/N) to prevent oxidation of the dimethoxyethyl group. Use amber vials to avoid photodegradation .

- Stability testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Degradation products >5% indicate poor stability .

- Handling: Use anhydrous solvents (e.g., THF, DCM) during synthesis to avoid hydrolysis of the methoxy groups .

Q. How can contradictory data in solubility or reactivity be resolved?

Methodological Answer:

- Solubility discrepancies: Cross-validate using multiple solvents (e.g., DMSO vs. ethanol). For example, solubility in DMSO (20 mg/mL) but <1 mg/mL in water .

- Reactivity conflicts: Replicate conditions from conflicting studies (e.g., pH, temperature). If nitro-group reduction yields inconsistent products, use controlled hydrogenation (H, Pd/C) at 25 psi .

- Analytical cross-check: Compare NMR, LC-MS, and XRD data across labs to confirm structural consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.